5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H7ClO3 . It is a white solid .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.61 . It has a melting point of 114-115°C . The density is predicted to be 1.347±0.06 g/cm3 .Scientific Research Applications
Summary of the Application
Benzofuran and its derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, are found to be suitable structures for developing antimicrobial agents . They have been used in diverse fields of antimicrobial therapy .
Methods of Application or Experimental Procedures
The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Results or Outcomes
Benzofuran and its derivatives have shown to be efficient against a few deadly microbes . Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
2. Anticancer Agents
Summary of the Application
Some substituted benzofurans, including 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, have shown dramatic anticancer activities . They have been used as the starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents .
Methods of Application or Experimental Procedures
The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . The synthesis of these compounds involves complex chemical reactions .
Results or Outcomes
One of the compounds was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
3. Antiviral Agents
Summary of the Application
Benzofuran compounds, including 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Methods of Application or Experimental Procedures
The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . The synthesis of these compounds involves complex chemical reactions .
Results or Outcomes
The novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
4. Intermediate for Drug Synthesis
Summary of the Application
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic Acid, a derivative of 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, can be used as an intermediate for the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used effective for chronic constipation . Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves complex chemical reactions .
Results or Outcomes
These compounds have been successfully synthesized and used in the production of effective drugs .
Safety And Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOUUBIBLOOFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390365 | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
CAS RN |
34385-94-9 | |
Record name | 5-Chloro-2,3-dihydro-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34385-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2,3-dihydro-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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